(2S)-2-(15N)azanylbutanedioic acid

Description

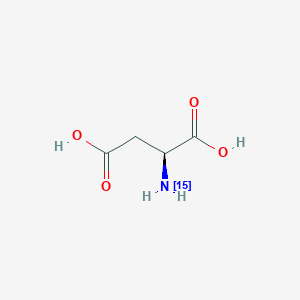

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-(15N)azanylbutanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLJMWTZIZZHCS-KPHKZEKTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)[15NH2])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Paradigms Utilizing 2s 2 15n Azanylbutanedioic Acid

Mass Spectrometry-Based Quantitative Analysis

Mass spectrometry (MS) is a cornerstone analytical technique that differentiates molecules based on their mass-to-charge ratio. The incorporation of stable isotopes, such as ¹⁵N in (2S)-2-(15N)azanylbutanedioic acid, provides a distinct mass shift that enables precise and sensitive quantification.

Principles of Isotopic Labeling for Mass Spectrometry

Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope. wikipedia.org In the context of mass spectrometry, this substitution results in a predictable increase in the mass of the molecule. wikipedia.org For instance, replacing a ¹⁴N atom with a ¹⁵N atom in aspartic acid increases its molecular weight by one mass unit. sigmaaldrich.com This mass difference allows for the differentiation and relative or absolute quantification of labeled versus unlabeled molecules in a sample. nih.gov

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy where cells are grown in media containing isotopically labeled amino acids. creative-proteomics.com This leads to the incorporation of the heavy amino acids into newly synthesized proteins. When a labeled sample is mixed with an unlabeled (or "light") sample, the mass spectrometer can distinguish between the heavy and light peptides, and the ratio of their signal intensities provides a measure of their relative abundance. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Amino acids, including aspartic acid, are generally not volatile and require chemical derivatization to make them suitable for GC-MS analysis. nih.gov This process converts the polar amino acids into more volatile derivatives. nih.gov

Studies have utilized GC-MS to investigate the metabolism of ¹⁵N-labeled aspartate in cultured astrocytes. nih.gov In these experiments, researchers were able to trace the metabolic fate of the ¹⁵N label as it was incorporated into other amino acids and nitrogen-containing compounds, providing insights into metabolic pathways. nih.gov For instance, the nitrogen from [¹⁵N]aspartate was found to be transferred to glutamate (B1630785), glutamine, alanine (B10760859), serine, and ornithine. nih.gov Furthermore, GC-combustion-isotope ratio mass spectrometry (GC-C-IRMS) has been developed to determine the δ¹⁵N values of amino acids, including arginine which derives one of its nitrogen atoms from aspartic acid. bris.ac.uk This technique allows for the precise measurement of nitrogen isotope ratios in individual amino acids from biological samples. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

Liquid chromatography-mass spectrometry (LC-MS) offers a robust and versatile platform for the analysis of a wide range of molecules, including non-volatile and thermally labile compounds like amino acids, often without the need for derivatization. restek.com LC-MS is frequently employed for quantitative amino acid analysis in various biological matrices. nih.gov

In LC-MS-based quantitative proteomics, this compound can be used as an internal standard. medchemexpress.com By adding a known amount of the labeled compound to a sample, the endogenous, unlabeled aspartic acid can be accurately quantified by comparing the peak areas of the labeled and unlabeled forms. This isotope dilution method corrects for variations in sample preparation and instrument response. creative-proteomics.com Modern LC-MS/MS methods can achieve rapid and highly specific analysis of numerous amino acids in a single run. restek.comnih.gov For instance, a method using a Raptor Polar X column allows for the analysis of 45 amino acids in 13 minutes without derivatization. restek.com

High-Resolution Mass Spectrometry for Resolving Complex Isotopomer Data

High-resolution mass spectrometry provides the capability to measure the mass of a molecule with very high accuracy, allowing for the differentiation of ions with very similar mass-to-charge ratios. This is particularly valuable in the analysis of isotopically labeled compounds, where it can resolve the isotopic fine structure of a peptide. nih.gov

When proteins are labeled with ¹⁵N, the resulting peptides will have a distribution of isotopomers depending on the number of nitrogen atoms and the efficiency of labeling. nih.gov High-resolution mass spectrometry can distinguish between these different isotopomers, providing detailed information about the extent of labeling and identifying potential metabolic scrambling, where the ¹⁵N label is transferred to other amino acids. nih.gov This level of detail is crucial for accurate quantification in metabolic flux analysis and complex proteomics experiments. nih.govfrontiersin.org For example, ultrahigh mass resolution can unequivocally assign enrichment levels of ¹⁵N and ¹³C by resolving their isotopic fine structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides information about the structure, dynamics, and interactions of molecules in solution. wikipedia.org The use of isotopically labeled compounds, such as this compound, significantly enhances the capabilities of NMR for studying biological macromolecules.

Biomolecular NMR for Probing Macromolecular Structure and Dynamics

In biomolecular NMR, the incorporation of ¹⁵N-labeled amino acids into proteins allows for the use of heteronuclear correlation experiments, such as the ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment. nih.gov This experiment provides a "fingerprint" of the protein, with each peak corresponding to a specific amide group in the protein backbone.

The chemical shift of the ¹⁵N nucleus is sensitive to its local chemical environment, making it a valuable probe of protein structure and conformation. researchgate.net By analyzing the ¹H-¹⁵N HSQC spectrum, researchers can monitor changes in protein structure and dynamics upon ligand binding, mutation, or changes in environmental conditions. Selective ¹⁵N-labeling of specific amino acid types, including aspartic acid, can simplify complex NMR spectra and aid in the assignment of resonances. nih.gov However, metabolic scrambling of the ¹⁵N label can occur in some expression systems, leading to the incorporation of the label into unintended amino acid residues. nih.gov

Research Findings Summary

| Technique | Application of this compound | Key Findings |

| GC-MS | Metabolic tracer in cultured astrocytes | Identified primary metabolic pathways of aspartate nitrogen, including transamination and incorporation into other amino acids and nucleotides. nih.gov |

| LC-MS | Internal standard for quantitative analysis | Enables accurate quantification of endogenous aspartic acid in biological samples through isotope dilution. nih.govmedchemexpress.com |

| High-Resolution MS | Resolving complex isotopomer patterns | Allows for precise determination of ¹⁵N enrichment and identification of metabolic scrambling. nih.gov |

| Biomolecular NMR | Probing protein structure and dynamics | Provides a sensitive probe for monitoring changes in the local environment of aspartate residues within a protein. nih.gov |

Production of this compound for NMR Studies

The production of (2S)-2-(¹⁵N)azanylbutanedioic acid for use in NMR studies is primarily achieved through biosynthetic methods. This typically involves the expression of a target protein in a host organism, such as Escherichia coli, grown in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, most commonly ¹⁵N-ammonium chloride (¹⁵NH₄Cl). protein-nmr.org.uk The bacterial cells take up the ¹⁵N-labeled ammonium (B1175870) and utilize it in their metabolic pathways to synthesize all nitrogen-containing compounds, including amino acids.

In some cases, selective labeling of specific amino acid types is desired to reduce spectral complexity, especially in larger proteins. westmont.edunih.gov For selective incorporation of (2S)-2-(¹⁵N)azanylbutanedioic acid, the growth medium would be supplemented with this specific ¹⁵N-labeled amino acid. However, metabolic scrambling, where the ¹⁵N label is transferred to other amino acids, can be a significant issue. nih.gov Studies in human embryonic kidney (HEK) 293 cells have shown that aspartic acid is one of the amino acids that experiences significant scrambling of the ¹⁵N label. nih.gov To mitigate this, researchers can adjust culture conditions or use host strains with specific metabolic pathway knockouts.

Another approach is cell-free protein synthesis, which offers greater control over the composition of the reaction mixture, thereby reducing the potential for isotopic scrambling. chemrxiv.org While generally more expensive, this method can be highly efficient for producing specifically labeled proteins for NMR analysis. The purity of the final product is crucial, and commercial suppliers offer (2S)-2-(¹⁵N)azanylbutanedioic acid with high isotopic enrichment, typically around 98 atom % ¹⁵N. sigmaaldrich.com

Spectral Analysis of this compound Incorporation in Proteins

The incorporation of (2S)-2-(¹⁵N)azanylbutanedioic acid into proteins enables detailed structural and dynamic analysis using a variety of NMR techniques, with the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment being one of the most fundamental. wikipedia.org This two-dimensional NMR experiment correlates the chemical shift of the amide proton (¹H) with that of its directly bonded nitrogen atom (¹⁵N), producing a unique peak for each amino acid residue in the protein's backbone (with the exception of proline). The resulting spectrum is often referred to as a protein's "fingerprint," as the position of each peak is highly sensitive to its local chemical environment. wikipedia.org

Analysis of the ¹H-¹⁵N HSQC spectrum of a protein containing ¹⁵N-labeled aspartic acid residues provides a wealth of information. The chemical shifts of the backbone amide ¹H and ¹⁵N of the aspartate residues can reveal details about their secondary structure, local conformation, and involvement in hydrogen bonding. For instance, large downfield shifts in the ¹H dimension can indicate the involvement of the amide proton in a hydrogen bond. nih.gov

Changes in the chemical shifts of these peaks upon the binding of a ligand, another protein, or a change in environmental conditions (like pH or temperature) can be used to map interaction sites and monitor conformational changes. protein-nmr.org.uk Furthermore, by measuring the relaxation properties (T1 and T2) of the ¹⁵N nucleus, researchers can gain insights into the dynamics of the aspartic acid residues on a wide range of timescales, from picoseconds to seconds. wikipedia.orgmdpi.com This information is critical for understanding protein function, as internal motions are often intrinsically linked to biological activity.

In cases of spectral overlap, which is common in larger proteins, selective labeling with (2S)-2-(¹⁵N)azanylbutanedioic acid can simplify the spectrum and allow for unambiguous assignment and analysis of the aspartate signals. westmont.edu This targeted approach is particularly powerful for studying the roles of specific aspartic acid residues in enzyme active sites or at protein-protein interfaces. nih.gov For example, a study on E. coli aspartate aminotransferase utilized ¹⁵N labeling to probe the active site environment. nih.gov

Advanced NMR experiments, such as ¹⁵N-TOCSY-HSQC and ¹⁵N-NOESY-HSQC, can be used to obtain through-bond and through-space correlations, respectively, which are essential for the sequential assignment of the protein backbone and the determination of its three-dimensional structure. protein-nmr.org.ukwikipedia.org The ability to observe individual aspartic acid residues within a large protein complex provides a powerful tool for elucidating the molecular basis of protein function.

Below is an interactive data table summarizing the typical NMR chemical shift ranges for the backbone amide of ¹⁵N-labeled aspartic acid in proteins.

| Nucleus | Typical Chemical Shift Range (ppm) | Factors Influencing Chemical Shift |

| ¹H | 7.5 - 9.5 | Secondary structure, hydrogen bonding, solvent exposure |

| ¹⁵N | 110 - 130 | Secondary structure, local electrostatic environment |

Metabolic Flux Analysis Mfa and Pathway Elucidation with 2s 2 15n Azanylbutanedioic Acid

Tracing Nitrogen Fluxes in Central Metabolism

The strategic position of aspartate in metabolism makes its 15N-labeled counterpart an invaluable tool for tracing nitrogen distribution. It provides a window into how nitrogen is assimilated and partitioned among key anabolic and catabolic pathways.

Aspartate plays a crucial role in replenishing intermediates of the Tricarboxylic Acid (TCA) cycle, a process known as anaplerosis. The nitrogen from (2S)-2-(15N)azanylbutanedioic acid can be removed through transamination, converting the aspartate into oxaloacetate, a key TCA cycle intermediate. This reaction is primarily catalyzed by aspartate aminotransferase. By monitoring the incorporation of the 15N label into other amino acids that derive their nitrogen from glutamate (B1630785) (which accepts the nitrogen from aspartate), researchers can quantify the flux of aspartate towards the TCA cycle. This anaplerotic flux is vital for maintaining the cycle's capacity for biosynthesis and energy production, especially in proliferating cells.

The biosynthesis of nucleotides, the building blocks of DNA and RNA, relies on specific nitrogen donors. This compound is instrumental in dissecting these pathways.

Pyrimidine (B1678525) Ring: The entire aspartate molecule is incorporated into the pyrimidine ring. Specifically, the nitrogen atom (N1) and three carbon atoms (C4, C5, C6) of the six-membered ring are derived from aspartate. By feeding cells with 15N-aspartate and subsequently analyzing the isotopic enrichment in pyrimidine nucleotides like UMP and CTP, the contribution of aspartate to de novo pyrimidine synthesis can be precisely quantified.

Purine (B94841) Ring: Aspartate contributes one of the four nitrogen atoms to the purine ring structure. The N1 atom of the purine ring is directly donated from the amino group of aspartate. Tracking the 15N label from this compound into purine nucleotides such as AMP and GMP allows for the determination of the flux through this specific step of the de novo purine synthesis pathway.

The amino group of aspartate is readily transferred to other α-keto acids to form new amino acids, a process known as transamination. The primary enzyme facilitating this is aspartate aminotransferase, which reversibly transfers the amino group from aspartate to α-ketoglutarate, forming glutamate and oxaloacetate. By using this compound, the flux of nitrogen from aspartate to glutamate can be traced. This 15N-labeled glutamate can then donate its nitrogen to form other non-essential amino acids like alanine (B10760859) (via alanine transaminase) and proline. This allows for a quantitative mapping of nitrogen distribution throughout the amino acid pool.

Quantitative Characterization of Metabolic Pathways

Beyond qualitative tracing, this compound enables the quantitative assessment of metabolic pathway activities, providing key parameters for systems biology models.

Isotopically labeled aspartate is a cornerstone of 15N-based metabolic flux analysis. By introducing this compound into a biological system at a steady state and measuring the rate of 15N incorporation into various downstream metabolites over time, researchers can calculate their turnover rates. This data, when integrated into metabolic network models, allows for the determination of absolute flux values for numerous reactions. For instance, the rate at which the 15N label appears in pyrimidine rings directly corresponds to the flux of the de novo pyrimidine biosynthesis pathway.

Below is a table illustrating hypothetical flux data obtained from a 15N-aspartate tracing experiment in cultured mammalian cells.

| Metabolic Pathway | Flux Measurement (nmol/10^6 cells/hr) | Key Enzyme Measured |

| Aspartate to Oxaloacetate (Anaplerosis) | 15.2 | Aspartate Aminotransferase |

| De Novo Pyrimidine Synthesis | 5.8 | Dihydroorotate Dehydrogenase |

| De Novo Purine Synthesis (N1 donation) | 8.1 | Adenylosuccinate Synthetase |

| Aspartate to Glutamate (Transamination) | 25.6 | Aspartate Aminotransferase |

In metabolic networks, some nodes (metabolites) exhibit a high degree of connectivity and their concentrations are tightly regulated. These are often referred to as "rigid nodes." The use of tracers like this compound can help identify such nodes. If the isotopic enrichment of a metabolite derived from 15N-aspartate reaches a steady state very quickly despite high flux, it suggests a tightly controlled pool size, indicating a rigid node. Furthermore, unexpected labeling patterns in metabolites can point towards the existence of previously uncharacterized or "novel" metabolic pathways. For example, if a metabolite not known to be linked to aspartate metabolism consistently shows 15N incorporation, it would warrant further investigation into the biochemical reactions connecting them.

Computational Platforms for Multi-Element Metabolic Flux Analysis (e.g., ¹³C/¹⁵N-MFA)

The accurate determination of metabolic fluxes using stable isotopes such as this compound is critically dependent on sophisticated computational platforms. These software packages are essential for constructing metabolic models, simulating isotope labeling patterns, and estimating flux values by fitting model predictions to experimental data. While many platforms have been developed with a primary focus on ¹³C-based metabolic flux analysis (¹³C-MFA), several are equipped to handle the increased complexity of multi-element MFA, incorporating tracers like ¹⁵N.

Key Software Packages for Metabolic Flux Analysis

A variety of software tools are available to researchers for performing MFA. These platforms differ in their underlying algorithms, user interface, and specific capabilities. Some of the prominent software packages include:

INCA (Isotopomer Network Compartmental Analysis): A powerful MATLAB-based package, INCA is designed for both steady-state and isotopically non-stationary metabolic flux analysis. nih.govresearchgate.netvueinnovations.com It can handle complex metabolic networks and supports the use of multiple isotope tracers, making it suitable for ¹³C/¹⁵N-MFA. nih.govresearchgate.net INCA provides a framework for the comprehensive analysis of metabolic networks through mass balances and elementary metabolite unit (EMU) balances. nih.gov The software automates the generation and solution of balance equations for networks of arbitrary complexity. nih.gov Its capabilities extend to statistical analysis of the results, including goodness-of-fit assessments and calculation of confidence intervals for the estimated fluxes. vueinnovations.com A key feature of INCA is its ability to regress multiple experiments simultaneously to generate a single, more robust flux map. nih.govscispace.com This is particularly valuable when using different isotopic tracers in parallel experiments to improve flux resolution. nih.gov The latest versions have also incorporated capabilities to model data from both mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

13CFLUX2: This is a high-performance software suite developed for the detailed quantification of intracellular fluxes. 13cflux.netresearchgate.net While its name emphasizes ¹³C, the underlying algorithms, such as the EMU and cumomer approaches, are adaptable for other isotopes. 13cflux.net 13CFLUX2 is known for its computational efficiency and its ability to handle large-scale metabolic networks. 13cflux.netresearchgate.net It offers a comprehensive workflow that includes network modeling, simulation of isotope labeling, parameter estimation, and statistical analysis. 13cflux.net

OpenFlux: An open-source software that also utilizes the EMU framework for MFA. Being open-source, it offers transparency and the potential for customization by the user community.

Metran: This software, also based on the EMU framework, is designed for ¹³C-MFA, tracer experiment design, and statistical analysis. nih.gov

FiatFlux: A user-friendly software package that simplifies flux ratio analysis from MS data and can be used for ¹³C-constrained flux balancing. nih.gov Its open-source nature allows for adaptation to other labeled substrates and organisms. nih.gov

The following table provides a summary of some of the key computational platforms used in metabolic flux analysis:

| Software | Key Features | Primary Application | Reference |

|---|---|---|---|

| INCA | Steady-state and non-stationary MFA, supports multiple tracers (¹³C, ¹⁵N), integrates MS and NMR data, statistical analysis tools. | Comprehensive MFA for complex networks and multiple isotope experiments. | nih.govresearchgate.netvueinnovations.comnih.gov |

| 13CFLUX2 | High-performance computation, EMU and cumomer algorithms, large-scale network analysis. | Detailed quantification of intracellular fluxes, primarily focused on ¹³C. | 13cflux.netresearchgate.net |

| OpenFlux | Open-source, based on the Elementary Metabolite Unit (EMU) framework. | ¹³C-based metabolic flux analysis. | |

| Metran | Based on the EMU framework, includes tools for tracer experiment design. | ¹³C-metabolic flux analysis and experimental design. | nih.gov |

| FiatFlux | User-friendly, modular design for flux ratio and net flux analysis. | Introductory and standard ¹³C-MFA. | nih.gov |

Advanced Computational Approaches: Bayesian Model Averaging for ¹³C/¹⁵N-MFA

A significant advancement in the computational analysis of multi-element MFA is the application of Bayesian statistical methods, particularly Bayesian Model Averaging (BMA). nih.govnih.gov This approach offers a robust framework for the simultaneous quantification of both carbon and nitrogen fluxes, addressing some of the challenges inherent in more traditional methods. nih.gov

A key study demonstrated a "one-shot" ¹³C/¹⁵N-MFA workflow that leverages BMA to analyze data from co-labeling experiments using tracers like [¹³C₃]-glycerol and [¹⁵N₁]-ammonium chloride. nih.gov This methodology is applicable to any carbon-nitrogen isotopic co-labeling experiment and can provide a rigorous, consolidated quantification of metabolic fluxes. nih.gov

The general workflow for a BMA-based ¹³C/¹⁵N-MFA is as follows:

Isotope Co-labeling Experiment: Cells are cultured in a medium containing both ¹³C and ¹⁵N labeled substrates to achieve a metabolic and isotopic steady state. nih.gov

Sample Analysis: Intracellular metabolites are harvested and analyzed, typically by mass spectrometry, to determine their mass isotopomer distributions. nih.gov

Metabolic Model Construction: A comprehensive carbon-nitrogen metabolic network model is constructed. nih.gov

Flux Inference with BMA: The extracellular exchange rates and the mass isotopomer distribution data are integrated with the metabolic model. A multi-model inference strategy using BMA is then executed to infer the carbon and nitrogen fluxes. nih.gov

This BMA-based approach has been successfully applied to study the metabolism of Mycobacterium bovis BCG, where it was instrumental in identifying glutamate as the central hub of nitrogen metabolism. nih.gov Furthermore, this method helped to resolve the operational modes of anaplerotic pathways and determine the directionality of several biosynthetic reactions. nih.gov The power of BMA lies in its ability to handle model uncertainty and provide a more accurate representation of the flux distribution by averaging over multiple plausible models. nih.gov

The following table summarizes key research findings from the application of BMA in ¹³C/¹⁵N-MFA:

| Research Finding | Organism/System | Computational Method | Significance | Reference |

|---|---|---|---|---|

| Simultaneous quantification of carbon and nitrogen fluxes | Mycobacterium bovis BCG | Bayesian Model Averaging (BMA) based ¹³C/¹⁵N-MFA | Provides a comprehensive view of the interplay between carbon and nitrogen metabolism. | nih.gov |

| Identification of glutamate as the central node of nitrogen metabolism | Mycobacterium bovis BCG | BMA-based ¹³C/¹⁵N-MFA | Highlights the critical role of glutamate in the distribution and assimilation of nitrogen. | nih.gov |

| Resolution of anaplerotic node operational modes | Mycobacterium bovis BCG | BMA-based ¹³C/¹⁵N-MFA | Improves understanding of central carbon metabolism and its connection to biosynthetic pathways. | nih.gov |

| Determination of reaction directionality for amino acid biosynthesis | Mycobacterium bovis BCG | BMA-based ¹³C/¹⁵N-MFA | Provides detailed insights into the regulation and flow of metabolites in specific pathways. | nih.gov |

The integration of data from ¹⁵N-labeled compounds like this compound into these advanced computational frameworks is paving the way for a more complete and quantitative understanding of cellular metabolism.

Applications of 2s 2 15n Azanylbutanedioic Acid in Diverse Biological Systems

Mammalian Cellular and Tissue Metabolism

The use of (2S)-2-(15N)azanylbutanedioic acid has been instrumental in elucidating the intricate pathways of nitrogen metabolism in mammals. By tracing the journey of the ¹⁵N isotope, researchers can map the synthesis, utilization, and transport of amino acids and other nitrogenous compounds within and between different cells and tissues.

Nitrogen Metabolism in Specific Tissues (e.g., Retina, RPE, Brain, Liver, Heart)

Studies utilizing ¹⁵N-labeled aspartate have revealed distinct differences in nitrogen metabolism across various mammalian tissues.

Retina and Retinal Pigment Epithelium (RPE): The retina and RPE exhibit unique nitrogen metabolism profiles. The retina predominantly utilizes aspartate transaminase for the de novo synthesis of glutamate (B1630785), glutamine, and aspartate. researchgate.net In contrast, the RPE employs multiple transaminases to both use and create amino acids. researchgate.net Research has shown that the RPE can utilize the nitrogen from proline to produce and export several amino acids, including glutamate and aspartate, which are then taken up by the neural retina. nih.govresearchgate.netbiorxiv.org This highlights a supportive metabolic relationship where the RPE provides essential nitrogenous compounds to the retina. researchgate.net In vivo studies with ¹⁵N proline demonstrated that ¹⁵N-labeled amino acids appear in the RPE before the retina, further supporting this directional transport. nih.govbiorxiv.org

Brain: In brain synaptosomes, ¹⁵N from aspartate is primarily incorporated into glutamate. nih.gov Cultured astrocytes, on the other hand, show a broader distribution of the ¹⁵N label into glutamine and other amino acids, indicating different metabolic fates for aspartate in these two brain cell types. nih.gov The rate of transamination, the process of transferring an amino group, is faster in synaptosomes than in astrocytes. nih.gov

Liver: The liver, a central hub for metabolism, shows a different pattern of nitrogen handling compared to the retina and brain. For instance, unlike the retina, the liver cannot synthesize asparagine from ammonium (B1175870). researchgate.net

Aspartate Nitrogen Disposition in Cultured Astrocytes

Cultured astrocytes provide a model system to study the specific roles of aspartate in glial cell metabolism. When these cells are supplied with this compound, the ¹⁵N label is rapidly incorporated not only into glutamate but also into glutamine and other amino acids. nih.gov This demonstrates the versatility of astrocytes in utilizing aspartate's nitrogen for the synthesis of a range of essential molecules. nih.gov Interestingly, under conditions of glucose deprivation, the formation of ¹⁵N-labeled glutamate does not increase in astrocytes, suggesting they rely on their larger glycogen (B147801) stores for energy rather than amino acid catabolism. nih.gov

In Vivo Studies of Systemic Nitrogen Metabolism

In vivo studies using ¹⁵N-labeled aspartate provide a holistic view of nitrogen metabolism throughout the body. When ¹⁵N-labeled aspartate is administered to animals, the ¹⁵N isotope is quickly distributed among various amino acids. vaia.com This rapid dispersal is primarily due to transamination reactions, where aspartate acts as a key nitrogen donor, transferring its labeled amino group to form new amino acids. vaia.com This technique is crucial for understanding how the body utilizes nitrogen and for studying metabolic disorders. vaia.com Such studies have also highlighted that in vivo, the retina can synthesize asparagine from ammonium, a capability not shared by the RPE or liver. researchgate.net

Plant Nitrogen Assimilation and Transport

In plants, this compound is a powerful tool for investigating how they acquire and utilize nitrogen, a critical nutrient for growth and development.

Nitrate (B79036) and Ammonium Assimilation Pathways

Plants primarily take up nitrogen from the soil in the form of nitrate and ammonium. nih.govhorizonepublishing.com ¹⁵N tracing studies have been fundamental in mapping the enzymatic pathways involved in assimilating these inorganic nitrogen sources into organic molecules. mdpi.comnih.govresearchgate.net

The process begins with the reduction of nitrate to nitrite (B80452) in the cytosol, followed by the reduction of nitrite to ammonium in the plastids. nih.govhorizonepublishing.com This newly formed ammonium, along with ammonium taken up directly from the soil, is then incorporated into amino acids. nih.govslideshare.net The primary pathway for this is the GS/GOGAT cycle, which involves the enzymes glutamine synthetase (GS) and glutamate synthase (GOGAT). nih.gov

¹⁵N-labeling experiments have shown that even in darkness, leaves can assimilate nitrate into glutamine, glutamate, aspartate, and asparagine. mdpi.comnih.govresearchgate.netnih.gov However, the rate of assimilation is generally lower in the dark compared to the light. mdpi.comnih.gov

Aspartate's Role in Amino Acid Synthesis and Transport in Leaves and Roots

Aspartate is a central molecule in plant nitrogen metabolism, serving as both a building block for other amino acids and a transport compound for nitrogen. nih.govencyclopedia.pub It is formed from the transamination of oxaloacetate, an intermediate of the TCA cycle. mdpi.com

Amino Acid Synthesis: Aspartate is the precursor for the synthesis of several essential amino acids, including lysine (B10760008), threonine, methionine, and isoleucine, through the "aspartate family pathway". researchgate.netnih.gov It is also involved in the synthesis of asparagine, which is a major nitrogen storage and transport molecule in many plants due to its high nitrogen-to-carbon ratio. nih.govencyclopedia.pub

Nitrogen Transport: Aspartate, along with glutamine and asparagine, is a common form of nitrogen transported throughout the plant. nih.govencyclopedia.pub In species like pea, asparagine is the primary translocated amino acid, while in cereals and tobacco, glutamine is more dominant. nih.gov Studies have shown that under sufficient nitrogen conditions, aspartate supplied via the phloem to the roots can be converted to asparagine and transported back to the shoot via the xylem. encyclopedia.pub

The following table summarizes the key enzymes involved in the assimilation of nitrogen from nitrate to asparagine in plants:

Influence of Environmental Factors on Nitrogen Metabolism

Environmental stressors and pollutants can significantly alter the nitrogen metabolism of organisms. The use of this compound and other 15N-labeled compounds allows researchers to trace the metabolic fate of nitrogen under these conditions. For instance, a study on the ciliate Tetrahymena pyriformis exposed to toluene, a pollutant, utilized [guanidino-15N2]l-arginine to monitor changes in nitrogen metabolism. The toluene-exposed cells showed increased production and 15N content of ammonia (B1221849), indicating higher deamination rates. nih.gov Furthermore, there were increased 15N abundances in protein-bound amino acids like alanine (B10760859), aspartic acid, and glutamic acid. nih.gov This demonstrates how environmental contaminants can disrupt normal amino acid and protein metabolism.

Similarly, in plants, environmental factors like elevated temperatures can impact protein turnover. A study on Arabidopsis thaliana seedlings used 15N-stable isotope labeling to investigate the effects of heat stress on proteome dynamics. mdpi.com The research revealed that elevated temperatures led to significant changes in the turnover rates of hundreds of proteins in both root and shoot tissues, highlighting the adaptive proteomic responses to environmental stress. mdpi.com These studies underscore the utility of 15N-labeled compounds in elucidating the intricate ways in which environmental factors influence nitrogen metabolism and protein dynamics in various organisms.

Microbial Metabolism Investigations

Biosynthesis of this compound by Immobilized Bacteria

Nitrogen Sources and Amino Acid Synthesis in Pathogens (e.g., Mycobacterium tuberculosis)

The metabolism of nitrogen is critical for the survival and virulence of pathogens like Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. frontiersin.org Studies using 15N-labeled amino acids, including this compound (15N-Asp), have been instrumental in understanding how Mtb acquires and utilizes nitrogen within its human host.

Research has shown that Mtb can utilize multiple host amino acids as nitrogen sources, including aspartate, glutamate, glutamine, and alanine. nih.gov Isotope tracing experiments with 15N-Asp revealed that the nitrogen from aspartate is incorporated into other amino acids, demonstrating the pathogen's metabolic flexibility. nih.govelifesciences.org For example, a significant portion of the 15N from aspartate can be transferred to glutamate/glutamine. frontiersin.org While aspartate is a known nitrogen source, studies suggest it may not be the primary one for Mtb growing within macrophages. nih.govnih.gov The pathogen appears to have a preference for other amino acids like glutamine, which serves as a principal nitrogen donor. nih.gov

Kinetic analyses using various 15N-labeled amino acids have shown that Mtb can efficiently utilize several different nitrogen sources, often more effectively than inorganic ammonium. elifesciences.org The pathogen is also capable of co-metabolizing multiple nitrogen sources simultaneously, a feature that likely contributes to its survival in the host environment. elifesciences.orgbiorxiv.org The aminotransferase Rv3722c has been identified as a key enzyme in aspartate-dependent nitrogen metabolism in Mtb, facilitating the transfer of nitrogen from glutamate to form aspartate, which is then used in the biosynthesis of other essential molecules. nih.gov

| Nitrogen Source | Key Findings from 15N Labeling Studies | Reference |

|---|---|---|

| (2S)-2-(15N)azanylbutanedioic acid (15N-Asp) | Nitrogen is incorporated into other amino acids like glutamate. frontiersin.org Serves as an important nitrogen source in vivo, though perhaps not the primary one in macrophages. nih.govnih.gov | frontiersin.orgnih.govnih.gov |

| 15N-Glutamine | Identified as the predominant nitrogen donor for intracellular Mtb. nih.gov Its nitrogen is widely distributed to other amino acids. nih.gov | nih.gov |

| 15N-Glutamate | Shows similar 15N distribution patterns to glutamine in macrophages but provides lower enrichment in Mtb amino acids. nih.gov | nih.gov |

| 15N-Alanine | Utilized by Mtb. nih.gov | nih.gov |

Microbial Contributions to Host Amino Acid Supply

The gut microbiota plays a significant role in the nitrogen economy of the host by synthesizing amino acids that can be absorbed and utilized. The use of 15N-labeled compounds has been crucial in quantifying this contribution. nih.gov Studies in humans and animal models have demonstrated that essential amino acids synthesized by gut bacteria are incorporated into host tissues and proteins. nih.govnih.gov

For instance, research using 15N-labeled precursors has shown that a portion of the host's circulating lysine is derived from microbial synthesis in the intestine. nih.gov It is estimated that between 1% and 20% of plasma lysine can be of microbial origin. nih.gov The small intestine is a primary site for the absorption of these microbially-derived amino acids. nih.govnih.gov The gut microbes utilize various nitrogen sources for this synthesis, including dietary nitrogen, recycled urea (B33335), and endogenous amino acids from the host. nih.gov

Quantitative Proteomics and Protein Turnover Studies

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) with this compound

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used technique in quantitative proteomics. nih.govnih.govresearchgate.net It relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins. nih.govresearchgate.net By comparing the mass spectra of proteins from cells grown in "light" (normal) and "heavy" media, researchers can accurately quantify differences in protein abundance between different experimental conditions. researchgate.net

While SILAC typically uses labeled arginine and lysine, other amino acids, including this compound, can be employed depending on the specific research question and the organism being studied. The use of 15N-labeled amino acids in SILAC allows for the differentiation and quantification of proteins from different cell populations when they are mixed and analyzed together. cuni.cz This approach minimizes experimental variability and provides high quantitative accuracy. nih.govcuni.cz

SILAC has been applied to a broad range of biological questions, including the analysis of proteome-wide changes in protein expression, the study of protein modifications, and the investigation of protein-protein interactions. nih.govcuni.cz Although its application in bacteria has been somewhat limited due to the requirement for amino acid auxotrophy in some cases, it has been successfully used to label the proteomes of model bacteria like E. coli and B. subtilis. springernature.com

The general principle of SILAC involves growing one population of cells in a medium containing a "light" amino acid (e.g., 14N-aspartic acid) and another population in a medium with a "heavy" version of that amino acid (e.g., this compound). After the experimental treatment, the cell populations are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. The ratio of the intensities of the heavy and light peptide peaks directly reflects the relative abundance of the protein in the two samples. researchgate.netcuni.cz

| Step | Description | Reference |

|---|---|---|

| 1. Cell Culture | Two populations of cells are grown in media containing either "light" (e.g., 14N) or "heavy" (e.g., 15N) versions of a specific amino acid. | cuni.cz |

| 2. Incorporation | The labeled amino acid is metabolically incorporated into all newly synthesized proteins. | nih.govresearchgate.net |

| 3. Sample Combination | The "light" and "heavy" cell populations are mixed together at an early stage of the experimental workflow. | cuni.cz |

| 4. Protein Analysis | Proteins are extracted, digested into peptides, and analyzed by mass spectrometry. | researchgate.net |

| 5. Quantification | The relative abundance of proteins is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs. | researchgate.netcuni.cz |

The use of 15N labeling, in general, is also fundamental for studying protein turnover, which is the dynamic process of protein synthesis and degradation. nih.gov By introducing a 15N-labeled nitrogen source, researchers can track the rate of incorporation of the heavy isotope into proteins over time, allowing for the calculation of synthesis and degradation rates for individual proteins on a proteome-wide scale. mdpi.comnih.gov

Stable Isotope Labeling in Mammals (SILAM) and In Vivo Proteomics

Stable Isotope Labeling in Mammals (SILAM) is a powerful technique for in vivo quantitative proteomic analysis, enabling the study of protein expression and turnover in a whole-organism context. This method involves feeding animals, typically rodents, a diet in which the natural nitrogen (¹⁴N) source is replaced with a ¹⁵N-enriched source. As the animal consumes this diet, the ¹⁵N isotope is incorporated into the amino acid pool, including the de novo synthesis of this compound, and subsequently into all newly synthesized proteins. mdpi.comresearchgate.netacs.org

This metabolic labeling results in a "heavy" proteome that can be distinguished from the "light" (¹⁴N) proteome of a control animal using mass spectrometry. mdpi.comresearchgate.net By mixing tissues from a ¹⁵N-labeled animal with those from a control animal, researchers can accurately quantify the relative abundance of thousands of proteins simultaneously. This approach is invaluable for studying dynamic biological processes, disease models, and the effects of drug treatments on a global proteomic scale. nih.gov

One common source of ¹⁵N for SILAM diets is Spirulina, a type of blue-green algae grown in a ¹⁵N-enriched medium. acs.org This ensures a comprehensive and uniform labeling of the entire proteome. The successful application of SILAM has been demonstrated in various studies, including the quantitative analysis of neurodevelopment in rats and the investigation of molecular pathways affected by certain drugs. nih.govuni-goettingen.de

A key advantage of SILAM is that the heavy and light samples are mixed at the very beginning of the experimental workflow, minimizing variability that can be introduced during sample preparation. acs.org However, a challenge in SILAM is achieving high and uniform ¹⁵N enrichment across all tissues, as tissues with slower protein turnover rates, like the brain and muscle, may take longer to reach isotopic equilibrium. acs.org

Table 1: Example of Protein-Specific Fractional Synthesis Rates (FSR) in Rat Skeletal Muscle Determined by Stable Isotope Labeling

This table presents data from a study that measured the fractional synthesis rates of individual proteins in the soleus and plantaris muscles of rats using stable isotope labeling techniques. While not exclusively using this compound, it exemplifies the type of quantitative data obtained from in vivo labeling studies. The data showcases the diverse turnover rates of different proteins within muscle tissue.

| Protein | Gene | Muscle | FSR (%/day) |

| Collagen alpha-1(I) chain | CO1A1 | Soleus | 0.58 |

| N-myc downstream-regulated gene 2 protein | NDRG2 | Soleus | 5.40 |

| Histone H2B type 1-A | H2B1A | Plantaris | 0.76 |

| Creatine kinase S-type, mitochondrial | KCRS | Plantaris | 5.00 |

| Myosin-7 | MYH7 | Soleus | 1.88 |

| Actin, alpha skeletal muscle | ACTA1 | Plantaris | 2.34 |

| Tropomyosin alpha-1 chain | TPM1 | Soleus | 2.77 |

| Troponin T, fast skeletal muscle | TNNT3 | Plantaris | 3.12 |

| Vimentin | VIM | Soleus | 3.50 |

| Desmin | DES | Plantaris | 1.95 |

Measurement of Protein Synthesis and Degradation Rates using ¹⁵N Amino Acids

The dynamic nature of the proteome is maintained by a constant balance between protein synthesis and degradation. Measuring the rates of these two processes is fundamental to understanding cellular regulation and responses to various stimuli. The use of stable isotope-labeled amino acids, such as this compound, provides a powerful method to quantify these rates in vivo. nih.govnih.gov

The principle behind this application is the "precursor-product" relationship. When a ¹⁵N-labeled amino acid is introduced into a biological system, it enters the free amino acid pool (the precursor pool) and is subsequently incorporated into newly synthesized proteins (the product). By measuring the rate of incorporation of the ¹⁵N label into specific proteins over time, the fractional synthesis rate (FSR) of that protein can be determined. nih.govmdpi.com

Conversely, the rate of protein degradation can be inferred by pre-labeling proteins with a stable isotope and then measuring the rate of disappearance of the label from the protein pool over time, after the labeled precursor has been withdrawn. nih.gov This "pulse-chase" approach allows for the determination of the fractional breakdown rate (FBR) of individual proteins.

A study investigating whole-body protein synthesis utilized various ¹⁵N-labeled amino acids, including aspartic acid, to assess their suitability as tracers. The study highlighted that the choice of tracer amino acid can influence the calculated synthesis rates, emphasizing the importance of understanding the specific metabolic pathways of the chosen tracer. researchgate.net For instance, it was noted that aspartate is a direct precursor of urea and is involved in the purine (B94841) nucleotide cycle, which can affect its metabolic fate and the interpretation of turnover data. uni-goettingen.de

Table 2: Fractional Synthesis Rates (FSR) of Proteins in Pancreatic Cancer Cells

This table presents data from a study that measured the FSR of several proteins in pancreatic cancer cells (MIA PaCa) cultured with a mixture of ¹⁵N-labeled amino acids. The results demonstrate the feasibility of using this technique to determine the synthesis rates of individual proteins in vitro.

| Protein Spot | Identified Protein | FSR (%) with 50% ¹⁵N enrichment | FSR (%) with 33% ¹⁵N enrichment |

| 1 | Heat shock protein 60 | 65 | 68 |

| 2 | Vimentin | 76 | 72 |

| 3 | Alpha-enolase | 55 | 58 |

| 4 | Glyceraldehyde-3-phosphate dehydrogenase | 44 | 47 |

| 5 | Pyruvate kinase M1/M2 | 60 | 63 |

| 6 | Beta-tubulin | 58 | 61 |

Sparse and Uniform Labeling Strategies for Protein Analysis

In the realm of protein structural and functional analysis, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, isotopic labeling is indispensable. Two primary strategies are employed: uniform labeling and sparse (or selective) labeling.

Uniform labeling involves the incorporation of a stable isotope, such as ¹⁵N from this compound, into all instances of that element within a protein. This is typically achieved by providing a single ¹⁵N-labeled nitrogen source in the growth medium. Uniform ¹⁵N labeling is a cornerstone of modern biomolecular NMR, as it allows for the acquisition of heteronuclear correlation spectra (e.g., ¹H-¹⁵N HSQC), which provide a unique signal for each amino acid residue, facilitating resonance assignment and structural studies.

Sparse labeling , on the other hand, involves the selective incorporation of labeled amino acids into a protein, while the rest of the amino acids remain unlabeled. For example, a protein can be expressed in a medium containing unlabeled amino acids, supplemented with ¹⁵N-labeled aspartic acid. This results in a protein where only the aspartate residues are ¹⁵N-labeled. This approach is particularly advantageous for studying large proteins or protein complexes where uniform labeling would lead to overly complex and crowded NMR spectra. By simplifying the spectra, sparse labeling allows researchers to focus on specific residues or regions of interest.

Sparse labeling is also valuable for proteins expressed in mammalian cells, where the cost of uniformly labeling the entire proteome can be prohibitive. Furthermore, it can help to overcome challenges associated with metabolic scrambling, where the isotopic label is transferred from the supplemented amino acid to other amino acids through metabolic pathways.

Table 3: Comparison of Uniform and Sparse Labeling Strategies

| Feature | Uniform Labeling | Sparse Labeling |

| Principle | All instances of a particular element (e.g., Nitrogen) are labeled. | Only specific amino acid types are labeled. |

| Typical Application | NMR structure determination of small to medium-sized proteins. | NMR studies of large proteins/complexes, specific site analysis. |

| NMR Spectrum | Complex, with signals from all residues. | Simplified, with signals only from labeled residues. |

| Cost in Mammalian Systems | High | Relatively lower |

| Information Gained | Global structural and dynamic information. | Information about specific residues or regions. |

| Example using this compound | All nitrogen atoms, including that in aspartic acid, are ¹⁵N. | Only the nitrogen atom in aspartic acid residues is ¹⁵N. |

Enzymology and Regulatory Aspects of 2s 2 15n Azanylbutanedioic Acid Metabolism

Aspartate Aminotransferase Activity and Nitrogen Transfer

Aspartate aminotransferase (AST), also known as glutamic-oxaloacetic transaminase (GOT), is a pivotal pyridoxal (B1214274) phosphate-dependent enzyme that facilitates the reversible transfer of an amino group between aspartate and glutamate (B1630785) nzytech.comwikipedia.orgnih.gov. The reaction catalyzed by AST is crucial for both amino acid biosynthesis and degradation wikipedia.org.

Reaction: L-aspartate + α-ketoglutarate ↔ oxaloacetate + L-glutamate wikipedia.org

When (2S)-2-(¹⁵N)azanylbutanedioic acid is introduced, the ¹⁵N-labeled amino group is transferred to α-ketoglutarate, forming ¹⁵N-labeled glutamate. This process is fundamental to redistributing nitrogen throughout the cell nih.gov. AST is found in various tissues, including the liver, heart, skeletal muscle, and kidneys, with two isoenzymes located in the cytoplasm and mitochondria wikipedia.orgnih.gov. The activity of AST can be indicative of tissue damage, particularly in the liver medscape.commayoclinic.orgwebmd.commedicalnewstoday.commountsinai.org.

The table below summarizes key characteristics of Aspartate Aminotransferase.

| Characteristic | Description |

| Enzyme Commission No. | 2.6.1.1 wikipedia.org |

| Cofactor | Pyridoxal phosphate (B84403) (PLP) wikipedia.orgnih.gov |

| Reaction Type | Reversible transamination nzytech.comwikipedia.org |

| Substrates | L-aspartate, α-ketoglutarate wikipedia.org |

| Products | Oxaloacetate, L-glutamate wikipedia.org |

| Cellular Location | Cytoplasm and Mitochondria nih.gov |

Asparagine Synthetase Function and Asparagine Biosynthesis

Asparagine synthetase (ASNS) catalyzes the ATP-dependent synthesis of asparagine from aspartate nih.govwikipedia.org. This reaction can utilize either ammonia (B1221849) or, more commonly in mammals, the amide group of glutamine as the nitrogen donor nih.govwikipedia.org.

Reaction: Aspartate + Glutamine + ATP → Asparagine + Glutamate + AMP + PPi nih.gov

In the context of (2S)-2-(¹⁵N)azanylbutanedioic acid, this substrate can be directly used by ASNS to produce ¹⁵N-labeled asparagine, provided a nitrogen source is available. The expression and activity of ASNS are critical, particularly in certain cancer cells that may have limited ability to synthesize their own asparagine and are thus dependent on external sources nih.govnih.gov. Studies using ¹⁵N-labeled glutamine have shown that physiological concentrations of asparagine can inhibit de novo asparagine synthesis, irrespective of ASNS expression levels nih.gov. Mutations in the ASNS gene can lead to asparagine synthetase deficiency (ASD), a severe neurological disorder nih.govnih.gov.

The table below outlines the key features of Asparagine Synthetase.

| Characteristic | Description |

| Enzyme Commission No. | 6.3.5.4 nih.govuniprot.org |

| Reaction Type | ATP-dependent amidation nih.gov |

| Substrates | Aspartate, Glutamine, ATP nih.gov |

| Products | Asparagine, Glutamate, AMP, PPi nih.gov |

| Regulation | Subject to feedback inhibition nih.gov |

| Clinical Relevance | Implicated in cancer chemotherapy resistance and Asparagine Synthetase Deficiency nih.govwikipedia.org |

Aspartokinase Activity and Pathway Flux Regulation

Aspartokinase (AK) is the enzyme that catalyzes the first committed step in the biosynthesis of the "aspartate family" of amino acids, which includes threonine, methionine, and lysine (B10760008) in microorganisms and plants wikipedia.org. This reaction involves the phosphorylation of aspartate wikipedia.org.

Reaction: L-aspartate + ATP → L-aspartyl-4-phosphate + ADP

The activity of aspartokinase is a critical regulatory point for the metabolic flux through these biosynthetic pathways. In many organisms, including Escherichia coli, multiple isozymes of aspartokinase exist, each subject to feedback inhibition by different end-product amino acids (threonine, lysine, and methionine) wikipedia.orggoogle.com. This allosteric regulation allows the cell to independently control the synthesis of each amino acid. In some bacteria, the expression of the genes encoding aspartokinase is also repressed by high concentrations of these end products wikipedia.org. The manipulation of aspartokinase activity and regulation is a key strategy in metabolic engineering for the overproduction of these essential amino acids nih.gov.

The table below details the properties of Aspartokinase.

| Characteristic | Description |

| Enzyme Commission No. | 2.7.2.4 wikipedia.orgnih.gov |

| Reaction Type | Phosphorylation wikipedia.org |

| Substrate | L-aspartate, ATP wikipedia.org |

| Product | L-aspartyl-4-phosphate, ADP |

| Regulation | Feedback inhibition by threonine, lysine, and methionine wikipedia.orgnih.gov |

| Organismal Distribution | Found in microorganisms and plants, but not animals wikipedia.org |

Role of Other Nitrogen Assimilatory Enzymes (e.g., Glutamine Synthetase, Glutamate Synthase)

While aspartate aminotransferase directly utilizes (2S)-2-(¹⁵N)azanylbutanedioic acid, the newly formed ¹⁵N-glutamate can enter a broader network of nitrogen assimilation pathways involving glutamine synthetase (GS) and glutamate synthase (GOGAT).

Glutamine Synthetase (GS): This enzyme catalyzes the ATP-dependent condensation of glutamate with ammonia to form glutamine wikipedia.orgyoutube.comnih.gov. This reaction is a primary route for ammonia assimilation and detoxification wikipedia.orgnih.govnih.gov. If ¹⁵N-glutamate is produced from the AST reaction, GS can then incorporate this labeled glutamate into ¹⁵N-glutamine sigmaaldrich.commedchemexpress.com.

Reaction: Glutamate + NH₃ + ATP → Glutamine + ADP + Pi wikipedia.org

Glutamate Synthase (GOGAT): This enzyme works in concert with GS to produce two molecules of glutamate from one molecule of glutamine and one molecule of α-ketoglutarate nih.govnih.govnih.govusp.br. This GS-GOGAT pathway is a major route for net glutamate synthesis in many organisms, particularly plants and bacteria nih.govusp.brnih.gov. If ¹⁵N-glutamine is formed by GS, the ¹⁵N can then be transferred via the GOGAT reaction to produce more ¹⁵N-glutamate.

Reaction: Glutamine + α-ketoglutarate + NAD(P)H + H⁺ → 2 Glutamate + NAD(P)⁺ usp.br

Together, these enzymes form a cycle that allows for the efficient incorporation and distribution of nitrogen throughout the cell. The use of ¹⁵N-labeled substrates like (2S)-2-(¹⁵N)azanylbutanedioic acid, ¹⁵N-glutamate sigmaaldrich.com, and ¹⁵N-glutamine sigmaaldrich.commedchemexpress.com in metabolic studies enables researchers to trace the flow of nitrogen through these interconnected pathways and understand their regulation under various physiological conditions nih.govnih.gov.

The table below summarizes the functions of Glutamine Synthetase and Glutamate Synthase.

| Enzyme | EC Number | Reaction | Key Function |

| Glutamine Synthetase (GS) | 6.3.1.2 usp.br | Glutamate + NH₃ + ATP → Glutamine + ADP + Pi wikipedia.org | Ammonia assimilation and detoxification wikipedia.orgnih.gov |

| Glutamate Synthase (GOGAT) | 1.4.1.13 (NADPH), 1.4.1.14 (NADH), 1.4.7.1 (Fd) usp.br | Glutamine + α-ketoglutarate + Reductant → 2 Glutamate + Oxidized Reductant usp.br | Net glutamate synthesis nih.govusp.br |

Advanced Research Frontiers and Future Perspectives

The stable isotope-labeled compound, (2S)-2-(15N)azanylbutanedioic acid, a form of L-Aspartic acid containing a heavy nitrogen isotope (¹⁵N), has become an indispensable tool in advanced biochemical and medical research. Its application provides a window into the intricate dynamics of nitrogen metabolism, enabling researchers to trace the journey of this essential element through complex biological systems. This article explores the cutting-edge research frontiers and future potential of this specific isotopic tracer.

Q & A

Basic Research Questions

Q. How can (2S)-2-(15N)azanylbutanedioic acid be synthesized with high isotopic purity?

- Methodological Answer :

- Step 1 : Start with unlabeled L-glutamine (CAS 56-45-1) as the precursor.

- Step 2 : Use enzymatic or chemical methods to introduce the 15N isotope at the azanyl group. For example, ammonia-15N can be incorporated via transamination reactions under controlled pH and temperature .

- Step 3 : Purify the product using reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient). Monitor isotopic purity (≥98% atom 15N) via mass spectrometry or elemental analysis .

Q. What analytical techniques are essential for confirming the structural integrity of 15N-labeled (2S)-2-azanylbutanedioic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Acquire 1H-15N HSQC spectra to verify 15N incorporation. The 15N chemical shift for the azanyl group typically appears at ~120–130 ppm in D2O .

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry. For example, hydrogen bonding patterns (e.g., O–H⋯O interactions) can stabilize the asymmetric unit, as observed in related compounds .

- HPLC : Validate purity (>98%) using UV detection at 210 nm .

Advanced Research Questions

Q. How can contradictions in NMR data for 15N-labeled amino acids be resolved?

- Methodological Answer :

- Scenario : Discrepancies in 15N chemical shifts due to pH-dependent tautomerism or solvent effects.

- Step 1 : Perform pH titrations (pH 2–12) to track shifts in 15N signals. Buffer with deuterated acetic acid or sodium phosphate.

- Step 2 : Use dynamic NMR (DNMR) to assess exchange rates between protonation states. For example, coalescence temperatures can reveal kinetic barriers .

- Step 3 : Cross-validate with computational chemistry (DFT calculations) to model electronic environments and predict shifts .

Q. What experimental designs are optimal for tracking 15N-labeled (2S)-2-azanylbutanedioic acid in metabolic flux studies?

- Methodological Answer :

- Step 1 : Administer the compound to cell cultures or model organisms (e.g., E. coli) under isotopically controlled conditions.

- Step 2 : Extract metabolites and derivatize with TAHS (p-N,N,N-trimethylammonioanilyl N-hydroxysuccinimidyl carbamate iodide) to enhance LC-MS sensitivity .

- Step 3 : Quantify 15N enrichment via high-resolution mass spectrometry (HRMS) or isotope-ratio MS. Normalize data using δ15N values relative to atmospheric N2 .

Q. How can dynamic carboxyl group conformations in X-ray structures of 15N-labeled amino acids be addressed?

- Methodological Answer :

- Scenario : Disorder in carboxyl groups due to rotational flexibility.

- Step 1 : Collect diffraction data at low temperature (e.g., 100 K) to reduce thermal motion. Use synchrotron radiation for high-resolution (<1.0 Å) datasets .

- Step 2 : Refine occupancy factors for alternative carboxyl group positions (e.g., 50:50 split) using SHELXL .

- Step 3 : Validate with B-factor analysis; higher B-factors indicate regions of flexibility .

Data Analysis & Reproducibility

Q. What statistical approaches mitigate variability in δ15N measurements across ecosystems?

- Methodological Answer :

- Step 1 : Calibrate instruments with certified reference materials (e.g., IAEA-N-1 for 15N).

- Step 2 : Apply multivariate ANOVA to account for environmental variables (e.g., pH, temperature).

- Step 3 : Use compound-specific isotope analysis (CSIA) to isolate δ15N values of individual amino acids, reducing noise from bulk tissue measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.